Ethyl N-(phenylcarbamoyl)benzenecarboximidate
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Overview
Description
Ethyl N-(phenylcarbamoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a phenylcarbamoyl group, and a benzenecarboximidate moiety. It is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(phenylcarbamoyl)benzenecarboximidate can be synthesized through several methods. One common method involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols . This reaction typically proceeds under acidic conditions, and the imidate is formed as its hydrochloride salt, often referred to as a Pinner salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions using suitable nitriles and alcohols under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(phenylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Aminolysis: Reacts with amines to form amidines.
Rearrangement: Undergoes Chapman rearrangement to form corresponding amides.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Aminolysis: Requires the presence of amines or ammonia.
Chapman Rearrangement: Involves thermal conditions to facilitate the migration of an aryl group from oxygen to nitrogen.
Major Products
Esters: Formed from hydrolysis.
Amidines: Result from aminolysis.
Amides: Produced through Chapman rearrangement.
Scientific Research Applications
Ethyl N-(phenylcarbamoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(phenylcarbamoyl)benzenecarboximidate involves its role as an electrophile in chemical reactions. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom in the imidate group. This compound can also act as a protecting group for alcohols, forming stable intermediates that can be cleaved under specific conditions .
Comparison with Similar Compounds
Ethyl N-(phenylcarbamoyl)benzenecarboximidate can be compared with other carboximidates and imidates:
Ethyl benzenecarboximidate: Similar structure but lacks the phenylcarbamoyl group.
Ethyl N-(ethylcarbamoyl)benzenecarboximidate: Contains an ethylcarbamoyl group instead of a phenylcarbamoyl group.
Benzyl trichloroethanimidate: Used as a protecting group for alcohols, similar to this compound.
This compound stands out due to its unique combination of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
62220-87-5 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl N-(phenylcarbamoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,19) |
InChI Key |
ODCMUXBOAAJGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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